molecular formula C17H17Cl3N2 B3441078 1-(3-chlorophenyl)-4-(3,4-dichlorobenzyl)piperazine

1-(3-chlorophenyl)-4-(3,4-dichlorobenzyl)piperazine

Cat. No. B3441078
M. Wt: 355.7 g/mol
InChI Key: PVPSHRDOOXYSOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-(3,4-dichlorobenzyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of piperazine compounds. It is a structural analog of TFMPP (trifluoromethylphenylpiperazine), which is a commonly used research chemical. mCPP has been studied extensively in the field of neuroscience due to its ability to modulate the activity of serotonin receptors in the brain.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-(3,4-dichlorobenzyl)piperazine involves its binding to serotonin receptors in the brain. It has been shown to act as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A and 5-HT2C receptors. This results in the modulation of serotonin signaling pathways in the brain, leading to changes in mood, cognition, and behavior. The exact mechanism by which 1-(3-chlorophenyl)-4-(3,4-dichlorobenzyl)piperazine produces its effects is still not fully understood and requires further research.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-(3,4-dichlorobenzyl)piperazine has been shown to produce a wide range of biochemical and physiological effects. It has been shown to increase the release of serotonin and other neurotransmitters in the brain, leading to changes in mood and behavior. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in regulating stress response. 1-(3-chlorophenyl)-4-(3,4-dichlorobenzyl)piperazine has been shown to increase cortisol levels and alter the activity of the HPA axis, leading to changes in stress response and behavior.

Advantages and Limitations for Lab Experiments

MCPP has several advantages as a research tool. It is a well-characterized compound that has been extensively studied in the field of neuroscience. It has a well-defined mechanism of action and produces a wide range of effects on serotonin signaling pathways in the brain. However, there are also several limitations to using 1-(3-chlorophenyl)-4-(3,4-dichlorobenzyl)piperazine as a research tool. It has been shown to produce a wide range of effects that are not specific to any one receptor subtype. This can make it difficult to interpret the results of experiments using 1-(3-chlorophenyl)-4-(3,4-dichlorobenzyl)piperazine. Additionally, the effects of 1-(3-chlorophenyl)-4-(3,4-dichlorobenzyl)piperazine can vary depending on the dose and administration route, which can make it difficult to compare results across different studies.

Future Directions

There are several future directions for 1-(3-chlorophenyl)-4-(3,4-dichlorobenzyl)piperazine research. One area of interest is the role of 1-(3-chlorophenyl)-4-(3,4-dichlorobenzyl)piperazine in regulating stress response and behavior. It has been shown to modulate the activity of the HPA axis, which plays a crucial role in regulating stress response. Further research is needed to understand the exact mechanism by which 1-(3-chlorophenyl)-4-(3,4-dichlorobenzyl)piperazine produces these effects and to explore its potential as a treatment for stress-related disorders. Another area of interest is the role of 1-(3-chlorophenyl)-4-(3,4-dichlorobenzyl)piperazine in regulating mood and behavior. It has been shown to produce effects on serotonin signaling pathways in the brain, which are known to play a crucial role in regulating mood and behavior. Further research is needed to understand the specific receptor subtypes that are responsible for these effects and to explore its potential as a treatment for mood disorders such as depression and anxiety.
In conclusion, 1-(3-chlorophenyl)-4-(3,4-dichlorobenzyl)piperazine is a psychoactive drug that has been extensively studied in the field of neuroscience. It has a well-defined mechanism of action and produces a wide range of effects on serotonin signaling pathways in the brain. While there are several limitations to using 1-(3-chlorophenyl)-4-(3,4-dichlorobenzyl)piperazine as a research tool, it has several advantages and has the potential to be a valuable tool for studying the role of serotonin receptors in the brain and their potential as targets for treating neurological disorders.

Scientific Research Applications

MCPP has been used extensively in the field of neuroscience to study the role of serotonin receptors in the brain. It has been shown to bind to multiple serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C. These receptors are known to play a crucial role in regulating mood, cognition, and behavior. 1-(3-chlorophenyl)-4-(3,4-dichlorobenzyl)piperazine has been used as a tool to study the function of these receptors and their role in various neurological disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

1-(3-chlorophenyl)-4-[(3,4-dichlorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl3N2/c18-14-2-1-3-15(11-14)22-8-6-21(7-9-22)12-13-4-5-16(19)17(20)10-13/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPSHRDOOXYSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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